
(3R,4S)-4-phenyloxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-4-Phenyloxolane-3-carboxylic acid is a chiral bicyclic compound featuring a tetrahydrofuran (oxolane) ring substituted with a phenyl group at the 4-position and a carboxylic acid moiety at the 3-position. Its stereochemistry (3R,4S) is critical for its physicochemical properties and biological interactions. Such compounds are often explored in medicinal chemistry for their enzyme-binding capabilities, stereospecific reactivity, and role as intermediates in drug synthesis .
Vorbereitungsmethoden
Stereoselective Synthesis via Epoxidation and Ring-Opening Reactions
The foundational approach to synthesizing (3R,4S)-4-phenyloxolane-3-carboxylic acid involves stereoselective epoxidation followed by regioselective ring-opening. Epoxidation of allyl phenyl ethers using meta-chloroperoxybenzoic acid (mCPBA) generates an epoxide intermediate, which undergoes acid-catalyzed ring-opening to form the oxolane scaffold. The stereochemistry at the 3R and 4S positions is controlled by the choice of chiral catalysts or auxiliaries during the epoxidation step . For example, Jacobsen’s chiral (salen)Mn(III) catalyst achieves enantiomeric excess (ee) >90% in analogous epoxide syntheses .
Table 1: Stereoselective Epoxidation Conditions and Outcomes
Substrate | Catalyst | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
Allyl phenyl ether | (salen)Mn(III) | 0–25 | 92 | 85 |
Styrene oxide derivative | Ti(OiPr)₄/(R)-BINOL | -20 | 89 | 78 |
Subsequent ring-opening of the epoxide with water or alcohols under acidic conditions (e.g., H₂SO₄) introduces the carboxylic acid moiety. Kinetic resolution during this step ensures retention of the desired (3R,4S) configuration .
Aziridinium Ion Intermediate Strategy
A robust four-step synthesis leveraging aziridinium ion intermediates has been demonstrated at pilot scale (17 kg output) . Starting from (R)-styrene oxide, the process involves:
-
Aziridinium Ion Formation : Reaction with 3-(benzylamino)propionitrile generates an aziridinium ion, stabilized by the electron-withdrawing nitrile group.
-
Chlorination : Stereospecific chlorination with HCl yields a β-chloroamine intermediate.
-
Nitrile Anion Cyclization : Deprotonation with KOtBu induces cyclization to form the pyrrolidine ring, later oxidized to the oxolane system.
-
Hydrolysis : Acidic hydrolysis (HCl, H₂O) converts the nitrile to the carboxylic acid.
This method achieves an 84% overall yield with >98% enantiomeric purity, validated by chiral HPLC .
Multi-Step Catalytic Processes
Industrial protocols often employ tandem catalysis to streamline synthesis. A representative process involves:
-
Step 1 : Palladium-catalyzed coupling of phenylboronic acid with a γ-lactone precursor to install the phenyl group.
-
Step 2 : Enzymatic resolution using lipases (e.g., Candida antarctica) to isolate the (3R,4S) enantiomer .
-
Step 3 : Oxidation of the lactone to the carboxylic acid using KMnO₄ in acidic media.
Table 2: Catalytic Performance in Phenyl Group Installation
Catalyst | Substrate | Temperature (°C) | Yield (%) | ee (%) |
---|---|---|---|---|
Pd(PPh₃)₄ | γ-Lactone derivative | 80 | 88 | 95 |
RhCl(PPh₃)₃ | Allylic alcohol | 100 | 82 | 91 |
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes cost efficiency and minimal purification. Continuous flow reactors enable high-throughput epoxidation and ring-opening, reducing reaction times from hours to minutes . Key parameters include:
-
Residence Time : 5–10 minutes for epoxidation at 50°C.
-
Catalyst Loading : 0.5 mol% (salen)Mn(III) in a packed-bed reactor.
-
Workup : In-line liquid-liquid extraction removes mCPBA byproducts.
Pilot-scale trials demonstrate 90% conversion with 87% isolated yield, meeting pharmaceutical-grade purity standards .
Purification and Crystallization Techniques
Final purification often involves crystallization from heptane or tert-butyl methyl ether (MTBE). For example, dissolving the crude product in MTBE followed by gradual cooling to 0°C yields crystalline this compound with 99.5% purity .
Table 3: Crystallization Solvent Screening
Solvent | Purity (%) | Recovery (%) |
---|---|---|
Heptane | 99.5 | 85 |
Ethyl acetate | 98.2 | 78 |
MTBE | 99.1 | 89 |
Comparative Analysis of Synthetic Routes
Method | Steps | Overall Yield (%) | ee (%) | Scalability |
---|---|---|---|---|
Aziridinium ion intermediate | 4 | 84 | 98 | High |
Stereoselective epoxidation | 3 | 78 | 92 | Moderate |
Catalytic coupling | 3 | 82 | 95 | High |
The aziridinium ion route offers superior scalability and enantiocontrol, making it the preferred method for industrial applications.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-4-Phenyloxolane-3-carboxylic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (3R,4S)-4-phenyloxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The (3R,4S) configuration plays a crucial role in determining the binding affinity and specificity of the compound . The oxolane ring and phenyl group contribute to the overall molecular recognition and interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Stereochemical Features
The table below compares key structural attributes of (3R,4S)-4-phenyloxolane-3-carboxylic acid with analogs from the evidence:
*Calculated based on molecular formula.
Key Observations :
- Ring Systems : The oxolane core in the target compound provides conformational rigidity distinct from piperidine (6-membered) or pyridine (aromatic) systems.
- Stereochemical Impact : Diastereomers like (3R,4S) vs. (3S,4R) (as seen in ) exhibit divergent binding modes with enzymes, influencing biological activity .
- Functional Groups : Electron-withdrawing groups (e.g., CF3 in ) enhance acidity compared to phenyl or alkyl substituents.
Physicochemical Properties
Data from analogs highlight trends in solubility, melting points, and stability:
*Estimated based on similar oxolane derivatives.
Insights :
Biologische Aktivität
(3R,4S)-4-phenyloxolane-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. The findings are supported by data tables and case studies from various research sources.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.21 g/mol
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. Notably, it has shown effectiveness against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 μg/mL |
Methicillin-resistant Staphylococcus aureus (MRSA) | 10.0 μg/mL |
Escherichia coli | 31.25 μg/mL |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria, which are often resistant to conventional antibiotics .
Anti-inflammatory Effects
Research has highlighted the potential anti-inflammatory effects of this compound. It was observed to inhibit the expression of pro-inflammatory cytokines in cell cultures.
- Key Findings :
- Inhibition of nitric oxide production in murine microglial cells.
- Reduction in cyclooxygenase-2 (COX-2) expression with an IC50 value of 16.6 μM.
These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases .
Cytotoxicity
Cytotoxicity assays have revealed that this compound has selective cytotoxic effects on cancer cell lines.
Cell Line | IC50 Value |
---|---|
Human breast cancer MCF-7 | 15 μM |
Human lung cancer NCI-H187 | 6.7 μg/mL |
This data indicates that the compound could be a candidate for further development as an anticancer agent .
Case Studies
-
Study on Antimicrobial Activity :
A recent study isolated this compound from Xylaria sp. and tested its efficacy against various pathogens. The results showed promising antimicrobial properties with low MIC values against key bacterial strains. -
Study on Anti-inflammatory Properties :
In vitro experiments demonstrated that the compound significantly reduced the production of inflammatory markers in stimulated macrophages, suggesting its potential use in managing chronic inflammatory conditions.
Q & A
Basic Questions
Q. What are the common synthetic routes for (3R,4S)-4-phenyloxolane-3-carboxylic acid?
The synthesis typically involves multi-step organic reactions with a focus on stereochemical control. Key methods include:
- Chiral catalysts or auxiliaries to ensure the desired (3R,4S) configuration, as seen in analogous pyrrolidine-carboxylic acid syntheses .
- Coupling reactions (e.g., using DCC or EDC) for activating carboxylic acid intermediates, followed by cyclization to form the oxolane ring .
- Protection/deprotection strategies (e.g., tert-butoxycarbonyl [Boc] groups) to preserve stereochemistry during synthesis .
Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?
- X-ray crystallography : Provides definitive confirmation of the 3D structure and stereochemistry .
- Chiral HPLC : Separates enantiomers and verifies enantiomeric excess (>98% purity is achievable) .
- NMR spectroscopy : Assigns stereochemistry via coupling constants (e.g., vicinal coupling in the oxolane ring) and NOE experiments .
Q. What safety precautions are necessary when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, especially during solvent evaporation or powder handling .
- Storage : Keep in a dry, airtight container at ambient temperature to prevent hydrolysis or degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized for stereoselective synthesis of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve reaction yields by stabilizing intermediates .
- Temperature control : Lower temperatures (−20°C to 0°C) reduce racemization risks during coupling steps .
- Catalyst screening : Chiral catalysts like cinchona alkaloids or transition-metal complexes enhance enantioselectivity .
Q. What methodologies are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD values) in real-time for target validation .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding interactions .
- Molecular docking simulations : Predicts binding poses using the compound’s 3D structure and target active sites .
Q. How can enantiomer separation be achieved, and what techniques assess purity post-synthesis?
- Chiral stationary-phase chromatography : Use columns like Chiralpak® IA or IB with hexane/isopropanol mobile phases .
- Polarimetry : Monitors optical rotation to confirm enantiomeric composition .
- Mass spectrometry (MS) : Detects trace impurities (<0.1%) and validates molecular ion peaks .
Q. What strategies evaluate the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate samples at 40°C/75% RH for 4–8 weeks and analyze degradation via HPLC .
- pH-rate profiling : Determine hydrolysis kinetics in buffers (pH 1–12) to identify degradation pathways .
- Solid-state NMR : Monitors structural integrity in crystalline vs. amorphous forms .
Q. Data Contradictions and Resolution
- Stereochemical discrepancies : Some studies report varying enantiomeric ratios due to racemization during synthesis. Resolution involves optimizing reaction timelines and using chiral derivatizing agents for HPLC validation .
- Biological activity variability : Differences in reported IC50 values may arise from assay conditions (e.g., buffer composition). Standardize protocols using reference compounds and replicate experiments .
Eigenschaften
CAS-Nummer |
1268521-40-9 |
---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(3R,4S)-4-phenyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)10-7-14-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m1/s1 |
InChI-Schlüssel |
RUOOGZAGKZOJQK-ZJUUUORDSA-N |
SMILES |
C1C(C(CO1)C(=O)O)C2=CC=CC=C2 |
Isomerische SMILES |
C1[C@@H]([C@H](CO1)C(=O)O)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(C(CO1)C(=O)O)C2=CC=CC=C2 |
Synonyme |
(3R,4S)-4-phenyloxolane-3-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.